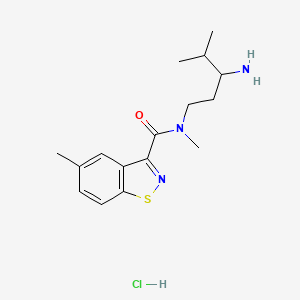
N-(3-Amino-4-methylpentyl)-N,5-dimethyl-1,2-benzothiazole-3-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-Amino-4-methylpentyl)-N,5-dimethyl-1,2-benzothiazole-3-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C16H24ClN3OS and its molecular weight is 341.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-Amino-4-methylpentyl)-N,5-dimethyl-1,2-benzothiazole-3-carboxamide; hydrochloride (CAS: 2470437-82-0) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity through a detailed examination of relevant research findings, including in vitro and in vivo studies, structure-activity relationships, and case studies.
- Molecular Formula: C15H20N2S
- Molecular Weight: 282.40 g/mol
- Purity: Minimum 95% (commercially available) .
The compound's biological activity is largely attributed to its structural components, particularly the benzothiazole moiety. Benzothiazoles are known for their diverse pharmacological properties, including:
- Antimicrobial Activity: Compounds containing benzothiazole have demonstrated significant antimicrobial effects against various pathogens .
- Neuroprotective Effects: Some derivatives have shown potential in neuroprotection by inhibiting acetylcholinesterase (AChE) and preventing amyloid beta aggregation, which is crucial in Alzheimer's disease .
Antimicrobial Activity
Research indicates that derivatives of benzothiazole exhibit strong antibacterial and antifungal properties. For instance:
- In vitro Studies: Several studies have reported that benzothiazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
Neuroprotective Activity
N-(3-Amino-4-methylpentyl)-N,5-dimethyl-1,2-benzothiazole-3-carboxamide; hydrochloride has been investigated for its neuroprotective properties:
- AChE Inhibition: In silico studies have shown that this compound can act as a potent AChE inhibitor, which is beneficial for treating neurodegenerative diseases .
Case Studies
-
Study on Neuroprotective Effects:
A study evaluated the neuroprotective effects of various benzothiazole derivatives against oxidative stress in PC12 cells. The results suggested that certain derivatives significantly reduced cell death induced by oxidative stress while enhancing cell viability . -
Antimicrobial Efficacy:
A series of benzothiazole compounds were tested against clinical isolates of bacteria and fungi. The study concluded that modifications to the benzothiazole structure could enhance antimicrobial activity significantly .
Structure-Activity Relationship (SAR)
The biological activity of N-(3-Amino-4-methylpentyl)-N,5-dimethyl-1,2-benzothiazole-3-carboxamide; hydrochloride can be influenced by various structural modifications:
- Alkyl Substituents: The presence of alkyl groups at specific positions can enhance hydrophobic interactions with biological targets.
- Functional Groups: The introduction of electron-withdrawing or electron-donating groups can modulate the compound's reactivity and interaction with enzymes like AChE.
Properties
IUPAC Name |
N-(3-amino-4-methylpentyl)-N,5-dimethyl-1,2-benzothiazole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS.ClH/c1-10(2)13(17)7-8-19(4)16(20)15-12-9-11(3)5-6-14(12)21-18-15;/h5-6,9-10,13H,7-8,17H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHVLMXDBLANHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SN=C2C(=O)N(C)CCC(C(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














